molecular formula C12H18O4 B3040306 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid CAS No. 1838668-75-9

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

Cat. No.: B3040306
CAS No.: 1838668-75-9
M. Wt: 226.27
InChI Key: APPMGRHYDWAQOV-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol It is characterized by a bicyclo[222]octane core structure with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available starting materials such as cyclohexanone.

    Acetic Acid Introduction:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The bicyclo[2.2.2]octane core provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPMGRHYDWAQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 2
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 3
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 4
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 5
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 6
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

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